molecular formula C17H11NO3 B1606094 2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid CAS No. 84-43-5

2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid

Cat. No. B1606094
CAS RN: 84-43-5
M. Wt: 277.27 g/mol
InChI Key: ONMDNQFBIVCMAS-UHFFFAOYSA-N
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Description

2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid is a chemical compound with the molecular formula C17H11NO3 . It has a molecular weight of 277.27 . The compound is also known by other names such as 2-Hydroxybenzocarbazole-3-CarboxylicAcid and Benzacylic acid .


Molecular Structure Analysis

The molecular structure of 2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid consists of a benzocarbazole core with a hydroxy group at the 2-position and a carboxylic acid group at the 3-position .


Physical And Chemical Properties Analysis

The compound has a boiling point of 578.7±40.0 °C and a density of 1.5±0.1 g/cm3 . It has a predicted vapor pressure of 0.0±1.7 mmHg at 25°C and an enthalpy of vaporization of 91.1±3.0 kJ/mol . The compound has a molar refractivity of 83.0±0.3 cm3 . It has 4 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Aquatic Chronic 2, and Eye Irrit. 2 . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

properties

IUPAC Name

2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-15-8-12-9(7-13(15)17(20)21)5-6-11-10-3-1-2-4-14(10)18-16(11)12/h1-8,18-19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMDNQFBIVCMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232887
Record name 2-Hydroxy-11H-benzo(a)carbazole-3-carboxylic acid
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Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid

CAS RN

84-43-5
Record name 2-Hydroxy-11H-benzo[a]carbazole-3-carboxylic acid
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Record name 2-Hydroxy-11H-benzo(a)carbazole-3-carboxylic acid
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Record name 2-Hydroxy-11H-benzo(a)carbazole-3-carboxylic acid
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Record name 2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid
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Record name 2-Hydroxy-3-carboxybenzo[a]carbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KY Law, IW Tarnawskyj, FC Bailey - Dyes and pigments, 1993 - Elsevier
A facile, two-step synthesis for anilide couplers of 2-hydroxy-11H-benzo(a) carbazole-3-carboxylic acid, by first converting the acid to its phenyl ester and then condensing the phenyl …
Number of citations: 2 www.sciencedirect.com
H Gershon, R Parmegiani - Applied Microbiology, 1962 - Am Soc Microbiol
Seventy-seven compounds were screened by the disc-plate method against strains of five bacteria and five fungi. A new constant was proposed to describe the antimicrobial activity of a …
Number of citations: 43 journals.asm.org

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